N'-[4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-yl]-N,N-dimethylethane-1,2-diamine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of difluoromethyl and fluorophenyl groups attached to a pyrimidine ring, along with a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzaldehyde and difluoromethylamine.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using difluoromethylating agents.
Attachment of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the pyrimidine core with 2-dimethylaminoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(TRIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE
- N-[4-(CHLOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-2-PYRIMIDINYL]-N-[2-(DIMETHYLAMINO)ETHYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H17F3N4 |
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Molecular Weight |
310.32 g/mol |
IUPAC Name |
N-[4-(difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C15H17F3N4/c1-22(2)8-7-19-15-20-12(9-13(21-15)14(17)18)10-3-5-11(16)6-4-10/h3-6,9,14H,7-8H2,1-2H3,(H,19,20,21) |
InChI Key |
STSJYDXLMKXSAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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